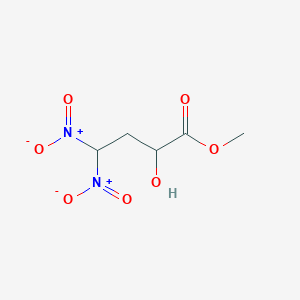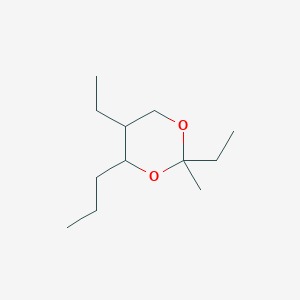![molecular formula C26H22O B14730310 1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one CAS No. 5705-76-0](/img/structure/B14730310.png)
1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by its complex structure, which includes a naphthalene ring, a phenyl ring, and a propanone group
Vorbereitungsmethoden
The synthesis of 1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where naphthalene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous conditions and a temperature range of 0-5°C to ensure high yield and selectivity .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. These methods often employ advanced techniques such as microwave-assisted synthesis and high-pressure reactors to achieve higher yields and purity of the final product .
Analyse Chemischer Reaktionen
1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols .
Wissenschaftliche Forschungsanwendungen
1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one can be compared with other similar compounds, such as:
1-[(2-Substituted phenyl)carbamoyl]naphthalen-2-yl carbamates: These compounds have similar structural features and exhibit comparable biological activities.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate:
The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical properties, which make it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
5705-76-0 |
|---|---|
Molekularformel |
C26H22O |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
1-[2-(naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C26H22O/c27-26(17-15-20-8-2-1-3-9-20)25-13-7-6-12-24(25)19-21-14-16-22-10-4-5-11-23(22)18-21/h1-14,16,18H,15,17,19H2 |
InChI-Schlüssel |
IRIVDMWFHAIPPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2CC3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-cyano-4-(4-nitrophenyl)-2-[2-(4-nitrophenyl)ethyl]butanoate](/img/structure/B14730230.png)

![1-Cyclopentene-1-carboxylic acid, 2-[(phenylmethyl)amino]-, ethyl ester](/img/structure/B14730263.png)


![1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine](/img/structure/B14730267.png)








